Betanin, AldrichCPR

説明

特性

IUPAC Name |

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFDKNIEVKVKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-95-2 |

Source

|

| Record name | Betanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Beyond Color – The Scientific Profile of Betanin

An In-Depth Technical Guide to Betanin (AldrichCPR): Chemical Structure, Properties, and Experimental Protocols

Betanin (CAS 7659-95-2), widely recognized by its E number E162, is the principal red-violet pigment found in beetroot (Beta vulgaris)[1][2]. It belongs to the betalain class of water-soluble, nitrogen-containing pigments, specifically the betacyanin subgroup[2][3][4]. While its primary industrial application is as a natural food colorant in products ranging from dairy to confectionery, its utility extends far beyond aesthetics[2][5]. For researchers and drug development professionals, betanin presents a molecule of significant interest due to its potent antioxidant, anti-inflammatory, and chemoprotective properties[5][6].

This guide serves as a technical resource, providing an in-depth analysis of betanin's core chemical and physical properties. It is crucial to note that many commercial preparations, including those from suppliers like Sigma-Aldrich (formerly AldrichCPR), are often sold as a red beet extract diluted with a carrier like dextrin, not as a pure compound[7]. This distinction is vital for accurate experimental design, quantification, and interpretation of biological effects. We will delve into the molecule's inherent instability—a critical factor for its handling and application—and provide validated protocols for its extraction, purification, and quantification, empowering scientists to harness its full potential.

Section 1: Chemical Identity and Structure

Betanin's structure is that of a glycoside. Its aglycone (the non-sugar component) is betanidin, which is linked to a glucose molecule[1]. This composite structure, featuring a complex system of conjugated double bonds, is the source of its vibrant color and its notable biological activity[2]. The core is composed of a betalamic acid chromophore condensed with cyclo-Dopa, which is then glycosylated[8][9].

A simplified representation of the Betanin chemical structure.

Table 1: Core Chemical Identifiers for Betanin

| Property | Value | Source(s) |

| CAS Number | 7659-95-2 | [1][10] |

| Molecular Formula | C₂₄H₂₆N₂O₁₃ | [11][12][13] |

| Molecular Weight | 550.47 g/mol | [12] |

| IUPAC Name | (2S)-4-[2-[(2S)-2-Carboxy-5-(β-D-glucopyranosyloxy)-2,3-dihydro-6-hydroxy-1H-indol-1-yl]ethenyl]-2,3-dihydro-2,6-pyridinedicarboxylic acid | [14] |

| Synonyms | Beetroot Red, E162, Betanine, Phytolaccanin | [1][12][15] |

| Class | Betalain, Betacyanin, Phenolic Glycoside | [1][2][15] |

Section 2: Physicochemical & Spectroscopic Properties

The utility of betanin in both industrial and research settings is dictated by its physical and chemical properties. Its high water solubility makes it ideal for aqueous formulations, while its distinct spectroscopic signature is the cornerstone of its quantification.

Table 2: Key Physicochemical and Spectroscopic Properties of Betanin

| Property | Value / Description | Rationale & Significance | Source(s) |

| Appearance | Red to dark purple powder or crystalline solid. | The color is a direct result of the extended π-conjugated system in the molecule. | |

| Solubility | Water-soluble. | The presence of multiple polar groups (hydroxyls, carboxylic acids, glycosidic linkage) confers high aqueous solubility. | [2][4] |

| UV-Vis λmax | 535 - 540 nm (in water). | This strong absorbance peak in the visible spectrum is used for spectrophotometric quantification. | [8] |

| Molar Extinction Coefficient (ε) | ~60,000 - 65,600 L·mol⁻¹·cm⁻¹ (at λmax in water). | A high ε value indicates strong light absorption, allowing for sensitive detection and quantification even at low concentrations using the Beer-Lambert law. | [16][17][18][19] |

| Fluorescence | Exhibits very weak fluorescence. | The excited state has a short lifetime, efficiently dissipating absorbed light energy as heat rather than photons, a property that may contribute to its photoprotective role in plants. | [1] |

The quantification of betanin is most commonly and reliably achieved via UV-Vis spectrophotometry. By applying the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength, one can accurately determine the concentration of a betanin solution. Given the molecule's pH-dependent color, it is imperative that these measurements are performed in a buffered solution (typically pH 5.0-6.0) to ensure consistency and accuracy.

Section 3: Stability Profile: A Critical Consideration

A comprehensive understanding of betanin's stability is paramount for any successful application. It is a labile molecule, susceptible to degradation by several environmental factors.

-

Effect of pH: Betanin's color and stability are profoundly dependent on pH. It exhibits a bright bluish-red color between pH 4 and 5, which shifts to a blue-violet as the pH increases[1]. The optimal stability range is generally considered to be between pH 3 and 7[9][20]. Outside this range, particularly in alkaline conditions, it rapidly degrades via hydrolysis to a yellow-brown color[1]. Severe acidic conditions (pH < 3) can also lead to degradation. This behavior is due to the protonation state of the carboxylic acid and phenolic hydroxyl groups, which alters the electronic conjugation of the chromophore.

-

Thermal Lability: Heat is a significant catalyst for betanin degradation. Degradation becomes considerable at temperatures above 50 °C[21]. The half-life of betanin decreases dramatically with increasing temperature; for instance, the half-life at 100 °C is only a few minutes, compared to many hours at lower temperatures[22]. This sensitivity restricts its use to products that are not subjected to high-temperature processing, such as frozen goods, or those with a short shelf life[1][15]. The degradation pathway involves hydrolysis of the glycosidic bond and decarboxylation[22][23].

-

Photosensitivity and Oxidation: Betanin degrades when exposed to light and oxygen, especially in aqueous solutions with high water activity[1]. This process can be accelerated by the presence of metal cations like iron and copper[1]. To mitigate this, the addition of antioxidants, such as ascorbic acid, and sequestrants can be employed, along with protective packaging to block light and oxygen[1]. In its dry, powdered form, betanin is significantly more stable in the presence of oxygen[1].

Table 3: Summary of Betanin Stability

| Condition | Stability Profile | Protective Measures |

| pH | Optimal between 3-7; unstable at alkaline and highly acidic pH. | Maintain pH within the 4.0-6.0 range for processing and storage. |

| Temperature | Degrades above 50°C; very short half-life at high temperatures. | Use in frozen or refrigerated products; avoid high-heat processing. |

| Light/Oxygen | Degrades in aqueous solution when exposed to light and oxygen. | Store in opaque, airtight containers; add antioxidants (e.g., ascorbic acid). |

| Storage | Stable for over 9 months when frozen (-30 °C); stable for ~20 days at 4 °C. | For long-term storage, keep frozen in a purified, dry state. |

Section 4: Antioxidant Activity and Mechanism

Betanin is a formidable antioxidant, a property derived from its chemical structure. Both the phenolic and cyclic amine components are effective electron donors, enabling the molecule to neutralize a wide array of reactive oxygen species (ROS)[21].

The primary mechanism of action is free radical scavenging. Betanin can donate a hydrogen atom from its hydroxyl groups or an electron to neutralize highly reactive radicals, thereby terminating damaging chain reactions[24]. This activity is pH-dependent, with the deprotonated (anionic) forms of the molecule showing greater antiradical activity[21]. Studies have consistently shown that betanin's antioxidant capacity is significantly higher than that of common antioxidants like ascorbic acid and catechin in various assays (e.g., DPPH, ABTS)[2][21][25]. This potent activity allows betanin to protect biological molecules, such as lipids in cell membranes (preventing lipid peroxidation) and DNA, from oxidative damage[2][5][25].

Simplified antioxidant mechanism of betanin via hydrogen donation.

Section 5: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the extraction, purification, and quantification of betanin, with explanations for key procedural choices.

Protocol 1: Extraction and Purification of Betanin from Beta vulgaris

This protocol is adapted from established laboratory methods to yield high-purity betanin suitable for research purposes[26][27]. The rationale is to efficiently extract the water-soluble pigment while minimizing degradation.

Materials:

-

Fresh red beetroots

-

Extraction Solvent: 80% Methanol in water (v/v) containing 50 mM ascorbic acid. Rationale: The methanol/water mixture efficiently solubilizes betanin, while ascorbic acid acts as an antioxidant to prevent degradation during extraction.

-

Elution Solvent for Chromatography: Methanol/water/glacial acetic acid (9:0.3:0.7 v/v/v).

-

Silica gel for column chromatography.

-

Centrifuge, rotary evaporator, freeze-dryer.

Methodology:

-

Preparation: Wash and chop fresh beetroots into small pieces.

-

Extraction: Homogenize the chopped beetroots with the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL). Stir mechanically for 30-60 minutes at room temperature, protected from light. Rationale: A 1:5 ratio ensures sufficient solvent for efficient mass transfer of the pigment from the plant matrix[9]. Light protection is critical to prevent photodegradation.

-

Clarification: Centrifuge the resulting slurry at 15,000 x g for 30 minutes at 4°C to pellet solid debris.

-

Collection: Carefully decant and collect the red supernatant, which is the crude betanin extract.

-

Purification: a. Prepare a silica gel column equilibrated with the elution solvent. b. Load the crude extract onto the column. c. Elute the column with the elution solvent, collecting the vibrant red fractions. Monitor the separation visually or by thin-layer chromatography (TLC). Rationale: Column chromatography separates betanin from other plant components like sugars, acids, and other pigments based on polarity.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C. Rationale: Low temperature is essential to prevent thermal degradation.

-

Final Product: Freeze-dry the concentrated, purified betanin to obtain a stable, dark red powder. Store at -30°C or below, protected from light and moisture.

Workflow for the extraction and purification of betanin.

Protocol 2: Spectrophotometric Quantification of Betanin

This protocol provides a reliable method for determining the concentration of a purified betanin solution.

Materials:

-

Purified betanin sample.

-

Buffer solution (e.g., 0.1 M citrate-phosphate buffer, pH 5.5). Rationale: A buffered system is required to ensure a consistent pH, as betanin's absorbance spectrum is pH-dependent.

-

UV-Vis Spectrophotometer.

-

Quartz or glass cuvettes (1 cm pathlength).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of purified betanin powder and dissolve it in the pH 5.5 buffer to create a stock solution.

-

Dilution: Create a dilution of the stock solution with the same buffer to achieve an absorbance reading within the spectrophotometer's linear range (typically 0.2 - 0.8).

-

Measurement: a. Set the spectrophotometer to measure absorbance at 535 nm . b. Use the buffer solution to zero (blank) the instrument. c. Measure the absorbance of the diluted betanin sample.

-

Calculation: Use the Beer-Lambert law to calculate the concentration: Concentration (mol/L) = Absorbance / (ε * l)

-

Conversion to mg/mL: To convert the concentration to mg/mL, multiply the molar concentration by the molecular weight of betanin (550.47 g/mol ) and divide by 1000.

Section 6: Applications in Research and Development

Betanin's dual functionality as a vibrant colorant and a potent bioactive compound makes it valuable across several sectors.

-

Food & Beverage Industry: As an approved natural colorant (E162), it offers a "clean-label" alternative to synthetic red dyes[1][2][5]. Its application is best suited for low-acidity foods and those with minimal heat processing and short shelf lives to preserve its color integrity[4][9].

-

Pharmaceuticals & Nutraceuticals: The strong antioxidant and anti-inflammatory activities of betanin are the focus of extensive research[5]. Studies suggest it may play a role in mitigating oxidative stress-related conditions by scavenging free radicals and potentially inducing the expression of the body's own phase II detoxifying enzymes[2][28]. Its ability to inhibit LDL oxidation points to potential benefits in cardiovascular health[5][25].

-

Cosmetics: In the cosmetic industry, betanin is used as a natural pigment in various formulations, appealing to the growing consumer demand for plant-derived ingredients[2][5].

Conclusion

Betanin is a molecule of profound scientific and commercial interest. While its vibrant red hue has secured its place in the food industry, its true potential lies in its robust biological activity. For researchers, a successful investigation hinges on a thorough understanding of its chemical properties, particularly its inherent instabilities related to pH, heat, and light. Commercial preparations such as those from Aldrich (Sigma-Aldrich) are valuable starting materials, but their nature as diluted extracts necessitates careful characterization for quantitative studies. By employing rigorous extraction, purification, and analytical protocols as outlined in this guide, scientists can effectively isolate and study this promising natural compound, paving the way for novel applications in nutrition, medicine, and materials science.

References

-

Wikipedia. Betanin. [Link]

-

Stintzing, F. C., & Carle, R. (2004). Functional properties of betalains. In Biological Properties and Applications of Betalains (pp. 1-25). Springer, Basel. (Note: This is a representative reference for the general knowledge found in the search result, which is a review article.) Available at: [Link]

-

Lila, M. A. (2004). Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments. Molecules, 24(3), 478. Available at: [Link]

-

Esatbeyoglu, T., Wagner, A. E., Schini-Kerth, V. B., & Rimbach, G. (2015). Betanin—A food colorant with biological activity. Molecular nutrition & food research, 59(1), 36-47. Available at: [Link]

-

Addis Ababa University Institutional Repository. (2018). Extraction and Purification of Betanin from Red Beetroots and Synthesis of Co(Ii), Cu(Ii) and Zn(Ii) Based Betanin Metal Complexes. Available at: [Link]

-

Górka, M., et al. (2020). Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells. Scientific reports, 10(1), 1-13. Available at: [Link]

-

Cai, Y., Sun, M., & Corke, H. (2003). Antioxidant activity of betalains from plants of the Amaranthaceae. Journal of agricultural and food chemistry, 51(8), 2288-2294. Available at: [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2015). Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks. Food science and technology international, 21(5), 345-353. Available at: [Link]

-

Huang, A. S., & von Elbe, J. H. (1986). Stability Comparison of Two Betacyanine Pigments—Amaranthine and Betanine. Journal of Food Science, 51(3), 670-674. Available at: [Link]

-

Santos, R. P., et al. (2018). Integrated process of extraction and purification of betanin from Opuntia ficus-indica using aqueous two-phase systems based on THF and sodium salts. Food and Bioproducts Processing, 112, 1-9. Available at: [Link]

-

Al-Hilphy, A. R., Al-Fatlawi, A. A., & Al-Asadi, A. H. (2018). Characterization of physical properties of red beet pigments. Journal of Biochemical Technology, 9(3), 22-27. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6540685, Betanin. [Link]

-

Martinez, A., et al. (2022). Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy. Antioxidants, 11(3), 596. Available at: [Link]

-

Martins, N., et al. (2023). Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes. Molecules, 28(19), 6939. Available at: [Link]

-

ResearchGate. Chemical structures of betanin and its decarboxylated and dehydrogenated derivatives. [Link]

-

Wybraniec, S., et al. (2013). The effect of citric acid on stabilization of betanin solutions. Food chemistry, 138(2-3), 1165-1172. Available at: [Link]

-

Van Wankum Ingredients. Betanin Manufacturer. [Link]

-

Tanaka, Y., et al. (2023). Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study. Antioxidants, 12(10), 1912. Available at: [Link]

-

ResearchGate. UV-Vis spectrum of betanin extract at pH 7 with additions of Cu2+. [Link]

-

Rahimi, P., et al. (2024). Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits. Antioxidants, 13(12), 1435. Available at: [Link]

-

Scribd. Chemistry of Betalains. [Link]

-

Naseer, S., Hussain, S., & Abid, A. (2018). Betalain as a Food Colorant: its Sources, Chemistry and Health Benefits. Journal of Food Science and Technology, 55(10), 3845-3857. Available at: [Link]

-

Stintzing, F. C., & Carle, R. (2007). Betalains: properties, sources, applications, and stability–a review. Trends in Food Science & Technology, 18(3), 133-149. Available at: [Link]

-

Socaci, S. A., Fărcaș, A., & Vodnar, D. C. (2015). Betanin from Red Beet (Beta vulgaris L.)-Extraction conditions and evaluation of the thermal stability. Revista de Chimie, 66(3), 413-416. Available at: [Link]

-

Grewal, P. S., et al. (2022). Improvement of betanin biosynthesis in Saccharomyces cerevisiae by metabolic engineering. Journal of Agricultural and Food Chemistry, 70(46), 14755-14764. Available at: [Link]

-

Tesoriere, L., et al. (2019). Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments. Antioxidants, 8(2), 26. Available at: [Link]

-

Kujawska, M., et al. (2023). Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity. Food Science & Nutrition, 11(5), 2415-2424. Available at: [Link]

-

Wybraniec, S., & Mizrahi, Y. (2011). A comparative study of the purification of betanin. Food chemistry, 129(3), 1163-1169. Available at: [Link]

-

FooDB. Showing Compound Betanin (FDB000497). [Link]

-

MilliporeSigma. Betanin. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12300103, Betanin, AldrichCPR. [Link]

Sources

- 1. Betanin - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. scribd.com [scribd.com]

- 4. paspk.org [paspk.org]

- 5. vw-ingredients.com [vw-ingredients.com]

- 6. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BETANIN | 7659-95-2 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. bch.ro [bch.ro]

- 10. scbt.com [scbt.com]

- 11. Betanin | C24H26N2O13 | CID 6540685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. Betanin, AldrichCPR | C24H26N2O13 | CID 12300103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS 7659-95-2: Betanin | CymitQuimica [cymitquimica.com]

- 15. Showing Compound Betanin (FDB000497) - FooDB [foodb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Improvement of betanin biosynthesis in Saccharomyces cerevisiae by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]

Section 1: Understanding Betanin: A Chemist's Perspective

An In-depth Technical Guide to the Solubility and Solution Preparation of Betanin for Research Applications

Betanin (Betanidin-5-O-β-glucoside) is a water-soluble nitrogenous pigment belonging to the betacyanin class, responsible for the characteristic red-violet hue of beetroot (Beta vulgaris)[1][2]. Its unique chemical structure, featuring a glycosidic bond and multiple polar functional groups, dictates its utility and its challenges in a laboratory setting. For the researcher, understanding this structure is paramount to harnessing its properties as a natural colorant, antioxidant, or biological tracer[1][3].

The betanin molecule is a zwitterion, containing both acidic carboxyl groups and a basic nitrogen atom. This amphoteric nature, combined with the hydrophilic glucose moiety, is the primary driver of its high solubility in aqueous and polar solvents[1]. However, the same complex structure, particularly the aldimine bond in the betalamic acid chromophore, is susceptible to degradation, making careful solvent selection and preparation a non-negotiable aspect of experimental design[4].

Diagram 1: Chemical Structure of Betanin

Caption: The structure of Betanin, highlighting the Betanidin aglycone and the water-solubilizing glucose group.

Table 1: Key Physicochemical Properties of Betanin

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂O₁₃ | [5][6] |

| Molar Mass | ~550.47 g/mol | [5][6][7] |

| Appearance | Red-violet crystalline powder | |

| λmax (in water) | ~535-540 nm | |

| Optimal pH Stability | 5.0 - 6.0 | [4] |

Section 2: The Nexus of Solubility and Stability

For betanin, solubility cannot be discussed in isolation from stability. A prepared solution is only useful if the solute remains chemically intact. The primary goal is to achieve complete dissolution while minimizing degradation. Several environmental factors critically influence this balance.

Critical Factors Governing Betanin Stability in Solution

-

pH: This is the most dominant factor. Betanin is relatively stable within a pH range of 3 to 7.[4][8][9] Below pH 3, the degradation rate increases significantly. As the pH becomes alkaline (pH > 7), betanin readily degrades via hydrolysis of the aldimine bond, leading to a color change from red-violet to yellow-brown.[7] The optimal pH for maximum stability is between 5 and 6.[4]

-

Temperature: Thermal degradation follows first-order reaction kinetics.[2] Elevated temperatures (>50°C) cause a significant loss of color and integrity through hydrolysis and decarboxylation.[8][9] Therefore, solutions should be prepared at room temperature or below and stored under refrigeration or frozen for long-term stability.[4][10] Purified betanin is stable for over 9 months when stored at -30°C and for at least 20 days at 4°C.[10]

-

Light and Oxygen: Exposure to both light and oxygen accelerates degradation.[7][11][12] The mechanism involves photo-oxidation. It is imperative to use low-actinic (amber) glassware and to consider de-aerating solvents or blanketing the solution with an inert gas like nitrogen or argon for sensitive applications.

-

Metal Cations: Divalent and trivalent metal cations, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for oxidative degradation.[7][13] The use of high-purity water (Type I/Milli-Q) and the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can mitigate this effect by sequestering trace metal contaminants.[14]

-

Water Activity (a_w): Stability is inversely proportional to water activity. In dry or low-moisture states, betanin is significantly more stable.[4][7] This principle is relevant when working with aqueous-organic solvent mixtures or when considering storage of the solid compound.

Diagram 2: Factors Influencing Betanin Solution Stability

Caption: Interplay of destabilizing (red) and stabilizing (green) factors on betanin in solution.

Section 3: Recommended Solvent Systems

The choice of solvent is dictated by the experimental requirements and the principles of stability outlined above.

Table 2: Solubility and Recommendations for Betanin Solvents

| Solvent System | Solubility Data | Rationale & Recommendations |

| Deionized Water (Type I) | 100 mg/mL[15] | Primary Choice. Betanin is highly water-soluble. Always use high-purity, deionized water to minimize metal ion contamination. Sonication can be used to aid dissolution. |

| Buffered Aqueous Solutions (pH 5.0 - 6.0) | High | Highly Recommended. Buffering is critical for maintaining pH and ensuring stability. Citrate or phosphate-citrate buffers are excellent choices as citrate also acts as a chelating agent.[16] |

| Aqueous Ethanol (e.g., 30% v/v) | Soluble | Used primarily for extraction from natural sources.[17][18] While betanin dissolves, long-term stability may be reduced compared to buffered aqueous solutions. Polarity is reduced with increasing ethanol concentration, which can lower extractability.[18] |

| Aqueous Methanol / Acetonitrile | Soluble | Primarily used in analytical applications like HPLC. These organic modifiers can increase degradation, especially in the presence of metal ions and at acidic pH.[13][19] Prepare fresh before use. |

Section 4: Standard Operating Procedure for Stock Solution Preparation

This protocol is designed to produce a stable, verifiable stock solution of betanin for general research use. The causality behind each step is to maximize dissolution while actively preventing degradation.

SOP-1: Preparation of a 10 mg/mL Buffered Aqueous Stock Solution

Materials:

-

Betanin, AldrichCPR grade

-

Sodium Citrate, Dihydrate (Reagent Grade)

-

Citric Acid, Anhydrous (Reagent Grade)

-

Type I Deionized Water (18.2 MΩ·cm)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks (Class A, low-actinic/amber)

-

Sterile syringe filters (0.22 µm, PES or PVDF)

-

Nitrogen or Argon gas (optional, for high-sensitivity work)

Procedure:

-

Buffer Preparation (0.1 M Citrate Buffer, pH 5.5):

-

Rationale: A buffer is essential to maintain the optimal pH for betanin stability.[4]

-

Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

-

In a beaker, add the 0.1 M citric acid solution and slowly titrate with the 0.1 M sodium citrate solution while monitoring with a calibrated pH meter until the pH is exactly 5.5.

-

-

Weighing Betanin:

-

Rationale: Accurate weighing is fundamental for a known concentration. The use of low-actinic glassware begins here to prevent photo-degradation from ambient light.[12]

-

In a dimmed environment, accurately weigh 100 mg of betanin powder and place it into a 10 mL low-actinic volumetric flask.

-

-

Dissolution:

-

Rationale: Ensuring complete dissolution without excessive heating.

-

Add approximately 7-8 mL of the pH 5.5 citrate buffer to the volumetric flask.

-

Gently swirl the flask to dissolve the powder. If needed, place the flask in an ultrasonic bath for short intervals (1-2 minutes) at room temperature to aid dissolution. Avoid heating.

-

-

pH Verification and Volume Adjustment:

-

Rationale: A final check to ensure the betanin powder itself has not shifted the pH outside the optimal range.

-

Once fully dissolved, check the pH of the solution. If necessary, adjust back to pH 5.5 using microliter amounts of 0.1 M citric acid or sodium citrate.

-

Carefully bring the solution to the final volume of 10 mL with the pH 5.5 citrate buffer. Cap and invert the flask 15-20 times to ensure homogeneity.

-

-

Sterile Filtration & Aliquoting:

-

Rationale: Filtration removes any micro-particulates, and aliquoting prevents degradation of the entire stock from repeated freeze-thaw cycles.

-

Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile, low-actinic container.

-

Dispense the stock solution into smaller-volume, single-use aliquots in cryovials or amber microcentrifuge tubes.

-

-

Storage:

-

Rationale: Proper storage is the final, critical step for preserving the solution's integrity.

-

For short-term use (up to 20 days), store aliquots at 4°C.[10]

-

For long-term storage (months), store aliquots at -30°C or below.[10] Label all aliquots clearly with the compound name, concentration, date, and solvent.

-

Diagram 3: Workflow for Betanin Stock Solution Preparation

Caption: Step-by-step workflow for preparing a stable, quality-controlled betanin stock solution.

Section 5: Quality Control and Recognizing Degradation

A freshly prepared, high-quality betanin solution should be a clear, brilliant red-violet liquid. Any deviation suggests degradation.

-

Visual Inspection: The primary degradation products of betanin are betalamic acid and cyclo-Dopa-5-O-glycoside, which are yellow to brown.[3][20] A noticeable shift in color from red-violet towards orange or yellow-brown is a clear indicator of significant degradation.

-

Spectrophotometric Analysis: The integrity of the solution can be verified by measuring its absorbance spectrum with a UV-Vis spectrophotometer. A pure, undegraded solution will exhibit a sharp absorption maximum (λmax) around 535-540 nm. Degradation will cause a decrease in the absorbance at this peak and may lead to the appearance of new peaks at lower wavelengths.[21] This provides a quantitative measure of the solution's integrity over time.

By adhering to these principles and protocols, researchers can confidently prepare and utilize betanin solutions, ensuring that their experimental results are both accurate and reproducible.

References

-

Schwartz, S. J., von Elbe, J. H. (1983). Identification of betanin degradation products. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Gengatharan, A., Dykes, G. A., Choo, W. S. (2019). Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments. MDPI. Available at: [Link]

-

dos Santos, M. C., de Almeida, F. A., da Cunha, M. A. A., de Oliveira, K. A. R., Martins, P. T. A., de Souza, L. K. C., ... & Hubinger, M. D. (2018). Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks. Food Science and Technology. Available at: [Link]

-

Teng, C. S., & Yiu, P. H. (2020). Stability Comparison of Two Betacyanine Pigments—Amaranthine and Betanine. Foods. Available at: [Link]

-

Martínez, R. M., Longhi-Balbinot, D. T., Zarpellon, M., & de Souza, C. G. (2019). Betanin degradation products and some degradation pathways. ResearchGate. Available at: [Link]

-

Esatbeyoglu, T., Wagner, A. E., Schini-Kerth, V. B., & Rimbach, G. (2014). Betanin—A food colorant with biological activity. Molecular Nutrition & Food Research. Available at: [Link]

-

Otálora, C. M., Wilches-Torres, A., & Gerschenson, L. N. (2020). Thermal Stability of Betalains in By-Products of the Blanching and Cutting of Beta vulgaris L. var conditiva. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6540685, Betanin. PubChem. Available at: [Link]

-

Kusano, T., Onodera, T., & Shibahara, A. (2023). Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity. PLOS ONE. Available at: [Link]

-

Wybraniec, S., & Michałowski, T. (2011). The effect of citric acid on stabilization of betanin solutions. Biblioteka Nauki. Available at: [Link]

-

Muntean, E., & Gligor, F. (2015). Betanin from Red Beet (Beta vulgaris L.) - Extraction conditions and evaluation of the thermal stability. Revista de Chimie. Available at: [Link]

-

Celli, G. B., & Brooks, M. S. L. (2017). Betalains: properties, sources, applications, and stability – a review. International Journal of Food Science & Technology. Available at: [Link]

-

Wikipedia contributors. (2024). Betanin. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Sutor-Świeży, K., Sroka, Z., & Wybraniec, S. (2022). Chemical structures of betanin and its decarboxylated and dehydrogenated derivatives detected during the heating experiments of the betalain-rich extract/concentrate (BRE). ResearchGate. Available at: [Link]

-

Sławska, N., & Sidor, A. (2019). Biological Properties and Applications of Betalains. Molecules. Available at: [Link]

-

Neagu, C., Barbu, V., & Rădulescu, L. (2014). Principal component analysis of the factors involved in the extraction of beetroot betalains. Journal of Agroalimentary Processes and Technologies. Available at: [Link]

-

Souza, A. T., Junior, I., Coimbra, J. S. R., & Minim, L. A. (2017). Liquid-liquid System in One-step to Purify Betanin from its Natural Source. Chemical Engineering Transactions. Available at: [Link]

-

Sławska, N., & Sidor, A. (2019). Factors affecting betalain stability. ResearchGate. Available at: [Link]

-

Fernando, G. S. N. (2022). Betalain pigments: isolation, characterization and in vitro antioxidant and anti-inflammatory properties. University of Huddersfield Repository. Available at: [Link]

-

Sitorus, A. C., & Lee, Y. C. (2023). Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors. Chemosensors. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12300103, Betanin, AldrichCPR. PubChem. Available at: [Link]

-

da Silva, T. C. M., de Faria, A. P., de Souza, E. R. B., & Asquieri, E. R. (2023). Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes. Molecules. Available at: [Link]

-

Wybraniec, S., Starzak, K., Skopińska, A., Szaleniec, M., Słupski, J., Mitka, K., ... & Michałowski, T. (2013). Effects of metal cations on betanin stability in aqueous-organic solutions. Food Science and Biotechnology. Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. bch.ro [bch.ro]

- 3. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betanin | C24H26N2O13 | CID 6540685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Betanin, AldrichCPR | C24H26N2O13 | CID 12300103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Betanin - Wikipedia [en.wikipedia.org]

- 8. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Betanin | TargetMol [targetmol.com]

- 16. aidic.it [aidic.it]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bibliotekanauki.pl [bibliotekanauki.pl]

- 20. Identification of betanin degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Betanin (AldrichCPR): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Betanin (CAS: 7659-95-2), a red-violet betacyanin pigment, is the principal coloring agent in beetroot (Beta vulgaris)[1][2][3]. Marketed by suppliers such as Sigma-Aldrich under the designation AldrichCPR, which is often a red beet extract diluted with dextrin, this molecule has garnered significant interest beyond its role as a natural food colorant (E162)[1][4]. For researchers, scientists, and drug development professionals, Betanin presents a compelling subject of study due to its potent antioxidant, anti-inflammatory, and potential chemotherapeutic properties[5][6][7]. This guide provides an in-depth technical overview of Betanin, consolidating critical data on its molecular characteristics, physicochemical properties, stability, and established protocols for its extraction, purification, and analysis.

Part 1: Core Molecular and Physicochemical Profile

Betanin is a glycosidic pigment, meaning its structure comprises an aglycone (betanidin) linked to a glucose molecule[4][8]. This structural feature is fundamental to its chemical identity and biological activity.

Molecular Weight and Formula

A foundational parameter for any chemical entity, the molecular weight of Betanin is consistently reported in authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆N₂O₁₃ | PubChem, Sigma-Aldrich[9] |

| Molecular Weight | 550.47 g/mol | PubChem, Sigma-Aldrich |

| Exact Mass | 550.14348889 Da | PubChem[10] |

Chemical Structure and Properties

The chemical structure of Betanin underpins its vibrant color and its biological activities. It is a derivative of betalamic acid, with the chromophore being a protonated 1,7-diazaheptamethin system[1].

Diagram: Chemical Structure of Betanin

Caption: Chemical structure of Betanin.

Physicochemical Data

A summary of key physicochemical properties is crucial for experimental design, formulation, and analytical method development.

| Property | Value / Description | Source(s) |

| Appearance | Red to purplish-red powder or paste. | ChemicalBook[11][12] |

| Solubility | Soluble in water; insoluble in ethanol. | ChemicalBook[11][12] |

| λmax (in water) | ~538 nm | Benchchem[13] |

| Molar Extinction Coefficient (ε) | ~60,000 L·mol⁻¹·cm⁻¹ in water | Benchchem[13] |

| XLogP3-AA | -0.9 to -1.3 | PubChem[10] |

| Hydrogen Bond Donors | 8 | PubChem[10] |

| Hydrogen Bond Acceptors | 15 | PubChem[10] |

Part 2: Bioactivity and Research Applications

The scientific interest in Betanin is largely driven by its significant biological activities, which are primarily linked to its ability to scavenge reactive oxygen species (ROS).

Antioxidant Mechanism

Betanin's antioxidant capacity is its most studied attribute. Both the phenolic and cyclic amine groups within its structure are effective electron donors, enabling the molecule to stabilize free radicals[14]. Studies have demonstrated that Betanin can scavenge a variety of radicals, including DPPH•, superoxide, and hydroxyl radicals[1][14]. This activity is central to its protective effects against oxidative stress-induced cellular damage.

Diagram: Betanin's Role in Oxidative Stress Mitigation

Caption: Betanin neutralizes ROS, preventing cellular damage.

Anti-inflammatory and Anticancer Potential

Chronic inflammation and oxidative stress are intrinsically linked and are key drivers in the pathogenesis of numerous diseases, including cancer. Betanin has been shown to exhibit anti-inflammatory effects by modulating signaling pathways such as NF-κB[5]. Its potential as an anticancer agent is an active area of research, with studies indicating it can induce apoptosis in various cancer cell lines and inhibit tumor growth[5][7]. The co-administration of Betanin with chemotherapeutic drugs like doxorubicin is being explored as a strategy to enhance efficacy and reduce side effects[15].

Applications in Drug Delivery

A significant challenge in harnessing the therapeutic potential of Betanin is its relatively low stability and bioavailability[6][15]. This has spurred research into novel drug delivery systems. Encapsulation strategies, such as the use of chitosan microparticles or PEGylated gelatin nanoparticles, are being developed to protect Betanin from degradation, control its release, and improve its therapeutic delivery[15][16].

Part 3: Stability and Degradation

A critical consideration for any experimental or developmental work with Betanin is its inherent instability. Its degradation is influenced by several environmental factors.

Influence of pH

Betanin's color and stability are highly pH-dependent. It is most stable in the pH range of 3 to 7[2][17]. The optimal pH for stability is generally considered to be between 4.0 and 6.0[18].

-

pH 4-5: Bright bluish-red color[4].

-

Increasing pH: Shifts to a blue-violet color[4].

-

Alkaline pH: Degrades via hydrolysis, resulting in a yellow-brown color[4][11].

Impact of Temperature and Light

Betanin is sensitive to thermal degradation, particularly at temperatures above 50°C[19][20]. The degradation follows first-order reaction kinetics, with the half-life decreasing significantly as temperature increases[18][19][21]. For instance, at 100°C and pH 5.0, the half-life can be as short as 14.5 minutes[18].

Exposure to light and oxygen also accelerates degradation[4][18]. Therefore, it is imperative to store Betanin solutions and products protected from light and at low temperatures. In its dry, powdered form, Betanin is more stable against oxygen[4].

| Condition | Impact on Stability | Recommendations |

| pH | Most stable between pH 3 and 7. Optimal at pH 4-6. | Buffer solutions to maintain optimal pH.[2][17][18] |

| Temperature | Degradation increases significantly above 50°C. | Store at low temperatures (e.g., 4°C for short-term, -30°C for long-term).[17][19][20] |

| Light & Oxygen | Accelerates degradation, especially in aqueous solutions. | Store in amber vials or protect from light. Use antioxidants like ascorbic acid.[4][18] |

Part 4: Methodologies and Protocols

Accurate quantification and handling of Betanin require validated analytical methods and standardized extraction procedures.

Extraction and Purification Protocol from Beta vulgaris

This protocol is a synthesis of methodologies described in the literature for obtaining purified Betanin from fresh beetroot.

Objective: To extract and purify Betanin for research applications.

Materials:

-

Fresh red beetroots

-

Methanol/Water (80/20 v/v)

-

Ascorbic acid (50 mM)

-

Glacial acetic acid

-

Column chromatography setup (e.g., silica gel)

-

Centrifuge, rotary evaporator, freeze-dryer

Step-by-Step Protocol:

-

Preparation: Wash and finely chop fresh red beetroots.

-

Extraction:

-

Prepare an extraction solvent of methanol/water (80/20 v/v) containing 50 mM ascorbic acid. Adjust the pH to ~5.5.[22]

-

Submerge the chopped beetroot in the solvent at a solid/liquid ratio of 1:5 (g/mL).[22]

-

Stir mechanically for 30 minutes, protecting the mixture from light and bubbling with nitrogen if possible to minimize oxidation.[22]

-

-

Clarification: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet solid debris.[22]

-

Purification:

-

Perform column chromatography on the supernatant. A common elution solvent mixture is methanol/water/glacial acetic acid (9/0.3/0.7).[22]

-

Monitor fractions using Thin-Layer Chromatography (TLC) to identify those containing pure Betanin.

-

-

Concentration & Lyophilization:

-

Pool the pure fractions and concentrate them under vacuum at a temperature below 35°C.

-

Freeze-dry the concentrated solution to obtain a stable powder of purified Betanin.[22]

-

Diagram: Betanin Extraction & Purification Workflow

Caption: Workflow for the extraction and purification of Betanin.

Analytical Quantification: HPLC vs. Spectrophotometry

Accurate quantification is essential. While spectrophotometry offers a rapid estimation, HPLC provides superior specificity and accuracy.

| Method | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures absorbance at λmax (~538 nm) based on the Beer-Lambert law. | Rapid, simple, low cost. | Low specificity; prone to overestimation (up to 25%) due to interfering compounds.[13] |

| HPLC | Chromatographically separates Betanin from isomers (e.g., isobetanin) and degradation products before quantification. | High specificity, high accuracy (% recovery 82-91%), precise (%RSD 1.3-4.9%).[13] | More complex, higher cost, longer analysis time. |

Recommended HPLC Conditions (General):

-

Column: C18 reverse-phase (e.g., 250 x 4.6 mm).[22]

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent like acetonitrile or methanol.[22][23]

-

Detection: Diode-Array Detector (DAD) at ~538 nm.[24]

-

Sample Prep: Filter extracts through a 0.45 µm syringe filter before injection.[13]

Conclusion

Betanin is a multifaceted molecule with significant potential in research and drug development, extending far beyond its traditional use as a natural colorant. Its potent antioxidant and anti-inflammatory properties make it a compelling candidate for further investigation in various disease models. However, its inherent instability to heat, light, and specific pH ranges necessitates careful handling, storage, and formulation. The methodologies outlined in this guide for extraction, purification, and analysis provide a framework for researchers to reliably work with this promising natural compound. As research into advanced delivery systems continues, the challenges of Betanin's bioavailability may be overcome, unlocking its full therapeutic potential.

References

-

Ahmadi, A., et al. (2020). Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells. PLOS ONE. Available at: [Link]

-

ElSayed, A. I., et al. (2024). Chemotherapeutic potential of betanin/capecitabine combination targeting colon cancer: experimental and bioinformatic studies exploring NFκB and cyclin D1 interplay. Frontiers in Pharmacology. Available at: [Link]

-

Gandía-Herrero, F., et al. (2022). Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy. Molecules. Available at: [Link]

-

Gengatharan, A., et al. (2015). Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits. Foods. Available at: [Link]

-

Halwani, J., et al. (2018). Characterization of physical properties of red beet pigments. Journal of Biochemical Technology. Available at: [Link]

-

Hamishehkar, H., et al. (2018). A novel smart PEGylated gelatin nanoparticle for co-delivery of doxorubicin and betanin: A strategy for enhancing the therapeutic efficacy of chemotherapy. Materials Science and Engineering: C. Available at: [Link]

-

Lazăr, M. C., et al. (2021). Betanin from Red Beet (Beta vulgaris L.) - Extraction conditions and evaluation of the thermal stability. Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii. Available at: [Link]

-

Mikołajczyk-Bator, K., et al. (2017). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Betanin. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Betanin, AldrichCPR. PubChem Compound Database. Retrieved from: [Link]

-

Rahimi, P., et al. (2019). Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments. Molecules. Available at: [Link]

-

Slimen, I. B., et al. (2017). Betalains: Biological Properties and Applications. PMC. Available at: [Link]

-

Stintzing, F. C., & Carle, R. (2007). Betalains: properties, sources, applications, and stability – a review. Trends in Food Science & Technology. Available at: [Link]

-

Tesoriere, L., et al. (2007). Spectrophotometric evidence for the solubilization site of betalain pigments in membrane biomimetic systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

von Elbe, J. H., & Schwartz, S. J. (1981). COLOR STABILITY OF BETANIN. Journal of Food Science. Available at: [Link]

-

Wikipedia. (n.d.). Betanin. Retrieved from: [Link]

-

Wybraniec, S., & Mizrahi, Y. (2005). Liquid chromatographic techniques in separation of betacyanins and their derivatives from red beet roots (Beta vulgaris L.). Biblioteka Nauki. Available at: [Link]

-

Yoshikawa, N., et al. (2023). Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. scispace.com [scispace.com]

- 3. CAS 7659-95-2: Betanin | CymitQuimica [cymitquimica.com]

- 4. Betanin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Frontiers | Chemotherapeutic potential of betanin/capecitabine combination targeting colon cancer: experimental and bioinformatic studies exploring NFκB and cyclin D1 interplay [frontiersin.org]

- 8. Betalain - Wikipedia [en.wikipedia.org]

- 9. Betanin, AldrichCPR | C24H26N2O13 | CID 12300103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Betanin | C24H26N2O13 | CID 6540685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BETANIN | 7659-95-2 [chemicalbook.com]

- 12. BETANIN | 7659-95-2 [amp.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel smart PEGylated gelatin nanoparticle for co-delivery of doxorubicin and betanin: A strategy for enhancing the therapeutic efficacy of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scilit.com [scilit.com]

- 19. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. bch.ro [bch.ro]

- 22. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bibliotekanauki.pl [bibliotekanauki.pl]

Technical Whitepaper: Betanin (AldrichCPR Specification)

The following technical guide provides an in-depth analysis of Betanin, specifically addressing the "AldrichCPR" designation, CAS specifications, and the critical purity distinctions required for rigorous research.

Chemical Profile, Purity Profiling, and Analytical Protocols

Executive Summary

Betanin (Betanidin 5-O-β-D-glucoside) is the primary betacyanin pigment derived from Beta vulgaris.[1][2][3] In the context of "AldrichCPR" (Sigma-Aldrich Chemical Procurement/Product Reference), researchers must navigate a critical distinction: the difference between commercial-grade extracts (often labeled simply as Betanin) and analytical-grade standards .

This guide clarifies the "AldrichCPR" designation, defines the specific purity challenges associated with CAS 7659-95-2, and provides autonomous, self-validating protocols for stability maintenance and purity verification via HPLC-DAD-MS.

Part 1: Chemical Identity & The "AldrichCPR" Designation

The term "AldrichCPR" typically refers to the Sigma-Aldrich Chemical Procurement or compound management designation found in procurement databases (e.g., SciQuest, Ariba, or internal inventories). It does not denote a unique chemical structure but rather the commercial source specification.

Core Chemical Specifications

| Parameter | Technical Specification |

| Chemical Name | Betanin (Betanidin 5-O-β-D-glucoside) |

| CAS Number | 7659-95-2 |

| Molecular Formula | C₂₄H₂₆N₂O₁₃ |

| Molecular Weight | 550.47 g/mol |

| Solubility | Highly soluble in water; slightly soluble in ethanol; insoluble in non-polar organics. |

| λ max | 536–538 nm (pH dependent) |

| Aldrich Product ID | Commonly 901266 (formerly CDS000584) or B0397 (TCI cross-ref). |

The Purity Paradox (Critical Expertise)

When sourcing Betanin under the Aldrich label (e.g., Product 901266), the product is frequently "Red beet extract diluted with dextrin" .[4]

-

Commercial Purity: Often undefined or low (0.1% – 10% pigment content). The bulk is dextrin/sugar matrix.

-

Analytical Purity: True standards (>95%) are unstable and rare.

-

Implication: You cannot use the weight of the commercial powder to calculate molarity directly. You must determine the concentration spectrophotometrically using the extinction coefficient (

L/(mol·cm) in water) or via HPLC calibration.

Part 2: Stability & Degradation Mechanisms

Betanin is a metastable Schiff base. Its stability is the primary variable in experimental reproducibility. It degrades via hydrolysis (splitting into yellow Betalamic Acid and colorless Cyclodopa) or oxidation.

Degradation Pathway Diagram

The following diagram illustrates the thermal and pH-induced degradation pathways that researchers must mitigate.

Figure 1: Betanin degradation pathways. The primary failure mode in storage is hydrolysis to yellow Betalamic Acid.

Handling Protocols for Stability

-

pH Control: Maintain pH between 5.0 and 6.0 .

-

Avoid: pH > 7.0 (rapid hydrolysis) and pH < 3.0 (epimerization to Isobetanin).

-

-

Temperature: Store lyophilized powder at -20°C . Solutions must be kept on ice and used within 4 hours.

-

Atmosphere: Flush vials with Nitrogen (

) to prevent oxidation to Neobetanin.

Part 3: Analytical Workflows (Self-Validating Protocols)

To validate the "AldrichCPR" product purity, do not rely on the label. Use this HPLC-DAD-MS workflow.

Protocol: HPLC Purity Determination

Objective: Quantify Betanin content relative to matrix (dextrin) and degradation products.

-

Sample Preparation:

-

Dissolve 10 mg of commercial powder in 10 mL deionized water (keep cold).

-

Filter through 0.22 µm PTFE membrane (Betanin binds less to PTFE than Nylon).

-

-

Chromatographic Conditions:

-

Detection:

-

DAD: Monitor 538 nm (Betanin) and 480 nm (Isobetanin/Neobetanin).

-

MS: ESI Positive Mode. Target ion [M+H]⁺ = 551 m/z .[5]

-

Analytical Logic Diagram

This workflow ensures you distinguish between the pigment and the dextrin filler.

Figure 2: Analytical workflow for validating Betanin purity from commercial extracts.

References

-

Sigma-Aldrich (Merck). Betanin (Red Beet Extract diluted with Dextrin) Product Specification (Product No. 901266). Retrieved from

-

Herbach, K. M., Stintzing, F. C., & Carle, R. (2006).[7] Betalain stability and degradation—structural and chromatic aspects.[3][7] Journal of Food Science. Retrieved from

-

Azeredo, H. M. C. (2009). Betalains: properties, sources, applications, and stability – a review.[8] International Journal of Food Science & Technology.

-

PubChem. Betanin Compound Summary (CID 11953901). National Library of Medicine. Retrieved from

-

Da Silva, et al. (2023). Combining Conventional Organic Solvent Extraction... to Obtain Pure Betanin. Antioxidants (Basel). Retrieved from

Sources

- 1. Betanine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Betanin #1000 | Betaelegans [betaelegans.com]

- 3. Multi-colored shades of betalains: recent advances in betacyanin chemistry - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00018G [pubs.rsc.org]

- 4. BETANIN | 7659-95-2 [chemicalbook.com]

- 5. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betanin (Red Beet extract diluted with Dextrin) [a-2-s.com]

- 7. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to Betanin: Characterization by UV-Vis and NMR

Prepared by: Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic properties of Betanin, a principal betalain pigment derived from red beet (Beta vulgaris). Tailored for researchers, scientists, and professionals in drug development and natural products chemistry, this document elucidates the core principles and practical methodologies for characterizing Betanin using Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on delivering not just data, but a foundational understanding of the experimental causality and data interpretation critical for scientific integrity.

Introduction: The Chromophore of Red Beet

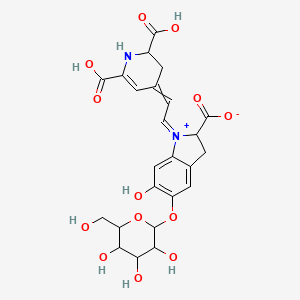

Betanin ((2S)-1-{2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-5-(β-d-glucopyranosyloxy)-6-hydroxy-2,3-dihydro-1H-indol-1-ium-2-carboxylate) is the primary red-violet glycosidic pigment responsible for the characteristic color of beetroot.[1] Its vibrant hue and potent antioxidant properties have established its use as a natural colorant in the food industry and a subject of interest in pharmaceutical research.[1][2] The structural integrity and purity of Betanin are paramount for its application, making robust analytical characterization essential. Spectroscopic techniques like UV-Vis and NMR are indispensable tools for this purpose, providing electronic and structural information, respectively.

This guide will detail the theoretical and practical aspects of these techniques as applied to Betanin, with a focus on AldrichCPR grade or equivalent research-quality material.

UV-Visible Spectroscopy: Quantifying the Color

The intense color of Betanin arises from its extended π-conjugated system, specifically the 1,7-diazaheptamethine chromophore, which absorbs light strongly in the visible spectrum.[3] UV-Vis spectroscopy is the most direct method to probe this electronic structure and is routinely used for quantification and stability assessment.

Core Principles & Causality

Betanin's UV-Vis spectrum is characterized by two main absorption maxima. A major peak in the visible region (around 535-540 nm) is responsible for its red-violet color, while a secondary peak in the UV range (around 270-280 nm) is attributed to the cyclo-DOPA residue.[4] The precise position and intensity of the visible peak are sensitive to the molecular environment, including pH, solvent, and temperature, making standardized protocols crucial for reproducible results. For instance, Betanin is most stable in the pH range of 3 to 7; outside this range, degradation or isomerization can occur, leading to a hypsochromic (blue) or bathochromic (red) shift and a decrease in absorbance intensity.[4][5]

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol ensures a self-validating measurement by establishing a stable chemical environment for the pigment.

-

Instrument Preparation: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

-

Solvent & Blank Preparation: Prepare a 0.05 M phosphate buffer solution with a pH of 6.5. This pH is chosen to be within Betanin's optimal stability range.[6] Use this buffer as the solvent blank to zero the spectrophotometer.

-

Sample Preparation:

-

Accurately weigh a small amount of Betanin powder.

-

Dissolve it in the pH 6.5 phosphate buffer to create a stock solution.

-

Dilute the stock solution with the same buffer until the absorbance at the λmax (approx. 538 nm) is within the linear range of the instrument, typically between 0.4 and 0.8 AU.[6] This step is critical to ensure adherence to the Beer-Lambert Law.

-

-

Spectrum Acquisition: Scan the sample from 200 to 800 nm to capture both the UV and visible regions.[1] Record the wavelength of maximum absorbance (λmax).

Data Interpretation & Key Parameters

The primary visible absorption maximum for Betanin is consistently reported between 535 nm and 538 nm .[4][7][8][9] This peak is the hallmark of Betanin's identity. Degradation, often caused by heat or extreme pH, can lead to the formation of products like neobetanin, which results in a hypsochromic shift (to a lower wavelength) and a color change towards orange-yellow.[4][10]

For quantitative analysis, the molar extinction coefficient (ε) is essential.

| Parameter | Typical Value | Significance |

| λmax (Visible) | 535 - 538 nm | Identity and Chromophore Integrity[4][7][9][10] |

| λmax (UV) | ~270 - 280 nm | Presence of cyclo-DOPA moiety[4] |

| Molar Extinction (ε) | 60,000 L mol⁻¹ cm⁻¹ at λmax | Quantification of Concentration[3][8][11][12] |

The concentration of Betanin can be calculated using the Beer-Lambert equation: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization: UV-Vis Workflow

Caption: Workflow for UV-Vis analysis of Betanin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides unparalleled insight into the specific molecular structure of Betanin, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecule.

Core Principles & Causality

NMR spectroscopy probes the magnetic environment of atomic nuclei. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. For a complex molecule like Betanin, 2D NMR techniques (like HSQC and HMBC) are often necessary to correlate proton and carbon signals and definitively assign the structure.

A significant challenge in Betanin NMR has been its instability under the highly acidic conditions previously used for analysis.[13] This led to rapid degradation and limited data acquisition. Modern protocols utilize near-neutral pH solvent systems, which greatly enhance pigment stability and allow for comprehensive 1D and 2D NMR studies.[13]

Experimental Protocol: NMR Sample Preparation

-

Sample Purity: Ensure the Betanin sample is of high purity, as impurities (especially residual sugars from extraction) will complicate the spectrum.[14] Semi-preparative HPLC is often used for purification.[14]

-

Solvent Selection: Dissolve approximately 5-10 mg of purified Betanin in 0.5-0.7 mL of Deuterium oxide (D₂O). D₂O is the solvent of choice as Betanin is water-soluble.

-

pH Adjustment: The use of a near-neutral solvent system is critical for stability. While D₂O itself is often sufficient for short acquisitions, a phosphate buffer in D₂O can be used for longer experiments to maintain a stable pD.

-

Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added, though for structural elucidation, it is not required.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum of Betanin reveals several characteristic signals that are diagnostic of its structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Description & Causality |

| H-11 | ~8.2 ppm | Proton on the iminium carbon of the betalamic acid moiety. Its downfield shift is due to the electron-withdrawing effect of the positive nitrogen and conjugation.[14] |

| H-4, H-7 | 6.9 - 7.0 ppm | Aromatic protons on the cyclo-DOPA-5-O-β-D-glucoside portion of the molecule.[14] |

| H-18 | ~6.2 ppm | Proton from the betalamic acid moiety, part of the conjugated system.[14] |

| H-12 | ~5.8 ppm | Vinylic proton of the imino group, part of the polymethine chain.[14] |

| Sugar Protons | 3.0 - 4.3 ppm | A complex region of overlapping signals corresponding to the protons of the glucose moiety.[14] |

Data Interpretation: ¹³C NMR Spectrum

Obtaining high-quality ¹³C NMR data for Betanin has been historically difficult. However, with improved stability at near-neutral pH, partial ¹³C data has been successfully acquired, primarily through 2D NMR experiments like HSQC and HMQC, which correlate carbon atoms to their attached protons.[13] These experiments are essential for confirming the carbon skeleton and completing the structural assignment.

Visualization: Betanin Structure

Caption: Chemical structure of Betanin.

Conclusion

The spectroscopic characterization of Betanin via UV-Vis and NMR spectroscopy provides a comprehensive analytical profile of this important natural pigment. UV-Vis spectroscopy serves as a rapid and reliable method for identification and quantification, with a characteristic λmax at approximately 538 nm. NMR spectroscopy offers a detailed structural map, confirming the identity and purity at a molecular level. The protocols and interpretive frameworks presented in this guide are grounded in established scientific literature, providing a trustworthy foundation for researchers in natural product chemistry, food science, and drug development to accurately analyze and utilize Betanin.

References

-

MDPI. (2021, April 26). Biological Properties and Applications of Betalains. Available from: [Link]

-

ResearchGate. (n.d.). UV-visible spectra of betanin heat treated at 75 °C for 0, 20, 40, 60, 80, 100 and 120 min. Available from: [Link]

-

Annals of the University of Craiova - Chemistry. (2023, December 20). Spectral characterization of betanin. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2023, October 21). Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study. Available from: [Link]

-

Preprints.org. (2024, December 12). Conservationanalysis and Colorimetric Characterization of Betalain Extracts from Peel of Red Beetroot, Golden Beetroot, and Prick. Available from: [Link]

-

Amazon AWS. (n.d.). Extraction, characterization and biochemical analysis of betacyanins derived from beetroot (Beta vulgaris). Available from: [Link]

-

SciSpace. (n.d.). Betalains: properties, sources, applications, and stability – a review. Available from: [Link]

-

Wiley Online Library. (n.d.). Betalains. Available from: [Link]

-

PubMed. (2004, February 15). Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Evaluation of three methods for betanin quantification in fruits from cacti. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2023, October 2). Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2017, December 4). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Available from: [Link]

-

National Center for Biotechnology Information (PubChem). (n.d.). Betanin, AldrichCPR. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of betanin extract in water in different acid-base.... Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2019, June 11). Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy. Available from: [Link]

Sources

- 1. chimie.ucv.ro [chimie.ucv.ro]

- 2. 甜菜碱(用糊精稀释的红甜菜提取物) | Sigma-Aldrich [sigmaaldrich.com]

- 3. preprints.org [preprints.org]

- 4. Biological Properties and Applications of Betalains [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]

- 10. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of three methods for betanin quantification in fruits from cacti - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

Betanin: From Botanical Matrix to Biosynthetic Engineering

Technical Guide for Drug Development & Phytochemical Research

Part 1: Executive Technical Summary

Betanin (Betanidin 5-O-β-D-glucoside) is the primary chromophore responsible for the red-violet hue in Caryophyllales (e.g., Beta vulgaris).[1][2] Unlike anthocyanins, betanin is a nitrogenous indole-derivative synthesized from tyrosine, possessing a unique 1,7-diazaheptamethinium resonance system.

For drug development professionals, betanin represents a paradox: it is a potent antioxidant and anti-inflammatory agent with high water solubility, yet it suffers from poor stability (pH/thermal sensitivity) and low bioavailability (<5%). This guide moves beyond basic descriptions to analyze the biosynthetic logic, extraction kinetics, and stabilization strategies required for pharmaceutical applications.

Part 2: Natural Sources & Comparative Matrix

While Beta vulgaris (Red Beet) is the industrial standard, alternative matrices offer distinct phytochemical profiles that may benefit specific formulation goals (e.g., absence of geosmin/pyrazines found in beets).

Table 1: Comparative Analysis of Natural Sources

| Source | Betanin Content (Est.) | Matrix Advantages | Matrix Disadvantages |

| Red Beet (Beta vulgaris) | 200–2100 mg/kg (FW) | High yield; established supply chain; FDA approved (E162). | High sugar content; earthy flavor (geosmin); risk of soil-borne nitrates. |

| Prickly Pear (Opuntia spp.) | 16–214 mg/100g (FW) | Mucilage content may aid encapsulation; distinct antioxidant profile (taurine). | Difficult processing (spines/seeds); seasonal variability. |

| Grain Amaranth (Amaranthus spp.)[3] | Variable (Leaf/Inflorescence) | High protein biomass co-product; rapid growth cycle. | Lower concentration per gram compared to root crops; extraction complexity (chlorophyll interference). |

| Red Pitaya (Hylocereus spp.) | 30–50 mg/100g (FW) | Lack of earthy flavor; visually appealing matrix. | High cost; lower pigment stability compared to beet-derived betanin. |

Part 3: Biosynthetic Mechanistics

The Core Directive: Understanding the pathway is critical for metabolic engineering. The biosynthesis of betanin is not a linear chain but a bifurcated pathway involving a crucial "decision point" regarding glucosylation.

The Enzymatic Cascade

-

Precursor Activation: L-Tyrosine is hydroxylated to L-DOPA by Tyrosinase or CYP76AD1.[4]

-

The Scaffold Split: L-DOPA undergoes ring cleavage via DOPA 4,5-dioxygenase (DOD) to form Betalamic Acid (the yellow chromophore core).

-

The Convergence (Two Routes):

-

Route A (Aglycone First): Betalamic acid condenses with cyclo-DOPA to form Betanidin , which is then glucosylated.

-

Route B (Glucosylation First - Preferred): cyclo-DOPA is glucosylated by cDOPA5GT to form cyclo-DOPA 5-O-glucoside.[5] This intermediate then condenses with Betalamic acid to form Betanin .[6]

-

Expert Insight: Route B is thermodynamically favored in engineered systems because it stabilizes the reactive cyclo-DOPA moiety early, preventing spontaneous oxidation into melanin-like byproducts.

-

Pathway Visualization